molecular formula C19H37NO3 B1678346 Palmitoyl alanine CAS No. 56255-31-3

Palmitoyl alanine

Cat. No. B1678346
CAS RN: 56255-31-3
M. Wt: 327.5 g/mol
InChI Key: NRBFOSKZAWRBJI-KRWDZBQOSA-N
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Patent
US06359008B1

Procedure details

The compound may be prepared using the Schotten-Baumann procedure. Palmitoyl chloride (44.0 g, 0.16 mol) is added dropwise to a solution of DL-alanine (21.4 g, 0.24 mol) in 10% aqueous sodium hydroxide (200 ml) heated at 50° C. The pH of the reaction is monitored such that the pH does not drop below 10. After the addition is complete, the reaction is stirred for a further 1 hour before it is allowed to cool to room temperature and neutralised with concentrated hydrochloric acid. The resultant precipitate is collected by filtration, washed with water and allowed to dry in air. The product is recrystallised from ether-petrol to give 2-palmitoylaminoproprionic acid as a white solid (36.4 g, 70%).
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
21.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:17])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].[NH2:19][CH:20]([C:22]([OH:24])=[O:23])[CH3:21].Cl>[OH-].[Na+]>[C:1]([NH:19][CH:20]([CH3:21])[C:22]([OH:24])=[O:23])(=[O:17])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16] |f:3.4|

Inputs

Step One
Name
Quantity
44 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCC)(=O)Cl
Name
Quantity
21.4 g
Type
reactant
Smiles
NC(C)C(=O)O
Name
Quantity
200 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the reaction is stirred for a further 1 hour before it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The compound may be prepared
ADDITION
Type
ADDITION
Details
After the addition
FILTRATION
Type
FILTRATION
Details
The resultant precipitate is collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
to dry in air
CUSTOM
Type
CUSTOM
Details
The product is recrystallised from ether-petrol

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCC)(=O)NC(C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 36.4 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.